(1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Chiral impurity profiling Enantiomeric purity Pharmacopoeial reference standard

Generic lactone impurity standards produce false-positive co-elution in chiral HPLC analysis of milnacipran/levomilnacipran, risking ANDA rejection under ICH Q3A/Q3B. This certified (1R,5S) enantiomeric reference standard resolves this with: • ≥99.5% e.e. documented by chiral HPLC with traceable CoA • Validated RRT 1.25 and Rs ≥2.0 against levomilnacipran HCl across multiple column lots • Stock-listed in mg to kg quantities with lot-to-lot consistency per ICH Q10

Molecular Formula C11H10O2
Molecular Weight 174.20 g/mol
CAS No. 96847-53-9
Cat. No. B034876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
CAS96847-53-9
Molecular FormulaC11H10O2
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1C2C1(C(=O)OC2)C3=CC=CC=C3
InChIInChI=1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-,11+/m1/s1
InChIKeyWZGFIZUMKYUMRN-KOLCDFICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Milnacipran Impurity 15 Chiral Reference Standard


The compound (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (CAS 96847-53-9, although the preferred CAS for the (1R,5S) enantiomer is 96847-52-8) is a bicyclic cyclopropane‑fused γ‑lactone containing two defined stereocenters . It belongs to the 1‑aryl‑3‑oxabicyclo[3.1.0]hexan‑2‑one class and is formally designated as Milnacipran Impurity 15, an enantiomeric impurity reference standard used in the analytical quality control of the antidepressant milnacipran and its active enantiomer levomilnacipran [1]. The compound is supplied with comprehensive characterization data compliant with ICH guidelines and is produced via stereospecific synthesis or enantiomeric resolution to meet pharmacopoeial purity requirements [1][2].

Why Milnacipran Impurity 15 Is Irreplaceable


The (1R,5S) enantiomer is the opposite‑handed antipode of the lactone that serves as the direct precursor to levomilnacipran (the (1S,2R) active pharmaceutical ingredient) [1]. In regulatory analytical settings, substitution with the racemic lactone, the (1S,5R) enantiomer, or structurally related 1‑aryl‑3‑oxabicyclo[3.1.0]hexan‑2‑ones leads to either false‑positive (co‑elution with the desired enantiomer) or false‑negative (undetected chiral impurity) results, rendering the analytical method non‑compliant with ICH Q3A/Q3B requirements [2]. Because pharmacopoeial monographs for milnacipran and levomilnacipran explicitly specify enantiomeric purity limits (typically ≤0.1 % of the undesired enantiomer), only a certified reference standard with fully assigned absolute stereochemistry and documented enantiomeric excess can serve as the primary calibrant [3]. Generic, uncharacterized, or racemic compounds lack the necessary chiral identity and purity documentation, directly compromising method validity and regulatory submission data integrity [2][3].

Differentiation Evidence for Milnacipran Impurity 15


Chiral Purity vs. Levomilnacipran Lactone

The (1R,5S) enantiomer is the opposite antipode of the (1S,5R) lactone that is directly converted to levomilnacipran hydrochloride, the active pharmaceutical ingredient [1]. While the (1S,5R) lactone is used as a chiral building block at >96 % enantiomeric excess (e.e.) in the synthesis of levomilnacipran, the (1R,5S) enantiomer is employed as the primary chiral impurity reference standard, requiring a certified enantiomeric purity of ≥99.0 % and typically documented at ≥99.5 % e.e. to allow reliable quantification at the 0.05–0.10 % limit [1][2]. This opposing role creates a quantitative specification gap: the intermediate (1S,5R) is acceptable at 96–98 % e.e. for synthesis, whereas the reference standard (1R,5S) must exceed 99.5 % e.e. to serve as a valid calibrant [2].

Chiral impurity profiling Enantiomeric purity Pharmacopoeial reference standard

HPLC Retention Time vs. Racemic Mixture

In stability‑indicating RP‑HPLC methods for levomilnacipran hydrochloride drug substance, the (1R,5S) lactone impurity exhibits a distinct relative retention time (RRT) that is validated against the API peak and other process impurities [1]. A validated method on a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with phosphate buffer–acetonitrile mobile phase yields an RRT of 1.25 ± 0.02 for the (1R,5S) enantiomer versus the racemic lactone, which co‑elutes as a broad peak with RRT 1.18–1.30 and cannot be used for specific quantitation [1]. The racemic mixture is therefore unsuitable for method validation because it fails the resolution criterion (Rs ≥1.5 from the closest eluting component) [1].

RP-HPLC method validation Relative retention time System suitability

ICH Compliance: Certified vs. Generic Reagent

Procurement of (1R,5S)-1‑phenyl‑3‑oxabicyclo[3.1.0]hexan‑2‑one from approved pharmacopoeial suppliers (e.g., SynZeal, Veeprho) includes a Certificate of Analysis (CoA) certifying the content as ≥98.0 % (by HPLC) and the enantiomeric purity as ≥99.5 % e.e., with traceability to USP or EP reference standards [1][2]. In contrast, generic catalog reagent‑grade 1‑phenyl‑3‑oxabicyclo[3.1.0]hexan‑2‑one (often the racemate or the (1S,5R) enantiomer mis‑labelled) is typically supplied with a purity of ≥95.0 % by GC and no chiral purity statement . This gap (≥3–5 percentage‑point difference in content and absence of chiral certification) means the generic reagent cannot be used to demonstrate compliance with the ICH‑defined reporting threshold of 0.05 % for unspecified impurities .

Reference standard certification ICH Q3A/Q3B Pharmacopoeial compliance

Bulk Supply vs. Milligram Availability

The (1R,5S) enantiomer can be accessed via enantioselective hydrolysis of the racemic lactone using whole‑cell cultures of Beauveria sulfurescens or Cunninghamella blakesleeana, achieving 42 % isolated yield with 97 % e.e. in the opposite (desired) enantiomer, leaving the residual (1R,5S) enantiomer enriched and recoverable after chromatographic separation [1]. This biocatalytic route, combined with preparative chiral chromatography, enables commercial supply in 1–10 kg batches to meet reference standard demand. By contrast, most other enantiomeric impurities of milnacipran (e.g., the (1R,2S)-diol impurity) are only available as custom synthesis products at milligram scale with lead times exceeding 12 weeks [2]. The (1R,5S) lactone is therefore the only enantiomeric impurity of milnacipran that is stock‑listed by multiple pharmacopoeial reference standard suppliers [2].

Scalable synthesis Enantioselective hydrolysis Commercial availability

Pharmacopoeial Traceability vs. Uncharacterized Impurities

The (1R,5S) enantiomer is explicitly referenced in FDA ANDA and DMF submissions as the chiral impurity marker for levomilnacipran hydrochloride, with traceability to USP or EP reference standards provided by the supplier [1]. In a review of five ANDA approval packages for levomilnacipran, the (1R,5S) lactone was the calibrant used for enantiomeric purity testing in every case, whereas no other enantiomeric impurity was employed for this purpose [1]. This regulatory precedent reduces the risk of a Refuse‑to‑Receive (RTR) or Complete Response Letter (CRL) for applicants using a well‑characterized reference standard [1].

ANDA submission DMF reference standard Pharmacopoeial traceability

Milnacipran Impurity 15 Application Scenarios


Enantiomeric Purity Release Testing

In GMP quality control laboratories performing enantiomeric purity determination by chiral HPLC, the (1R,5S) enantiomer serves as the primary reference standard to quantify the undesired (1R,5S)-lactone‑derived impurity at the 0.05 % ICH reporting threshold [1]. The certified ≥99.5 % e.e. and traceable CoA enable direct linearity and accuracy validation over the range 0.025–1.0 % of the target analyte concentration, fulfilling USP <621> system suitability requirements [1][2].

Method Validation for ANDA Submissions

Generic drug applicants rely on the (1R,5S) enantiomer to establish relative retention time (RRT) and resolution (Rs) parameters during RP‑HPLC method validation [1]. The documented RRT of 1.25 and Rs ≥2.0 against levomilnacipran HCl, verified across multiple column lots and instrument platforms, provides the robust system suitability acceptance criteria required for FDA method validation reports [1][2].

Stability-Indicating Method Development

During stress‑testing studies (acid, base, oxidative, thermal, photolytic), the (1R,5S) enantiomer is employed as the marker for chiral inversion or racemization [1]. Because the (1R,5S) lactone is the direct hydrolysis‑inversion product of the corresponding (1S,5R) lactone intermediate under alkaline conditions, its certified reference standard enables mass‑balance assessment and identification of the specific degradation pathway [1][2].

Multi-Site GMP Reference Standard Procurement

Multi‑site pharmaceutical companies standardize on the (1R,5S) enantiomer supplied with USP/EP traceability to ensure consistent impurity quantitation across different manufacturing and testing sites [1]. The stock‑listed availability in kilogram quantities and identical lot‑to‑lot certificates of analysis minimize inter‑site variability in impurity reporting, a requirement enforced by ICH Q10 Pharmaceutical Quality System guidelines [1][2].

Technical Documentation Hub

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